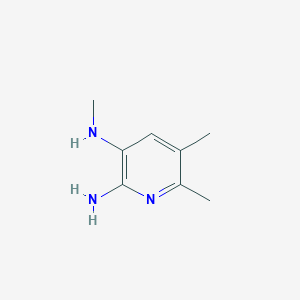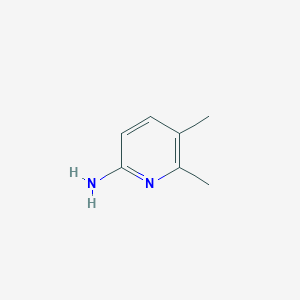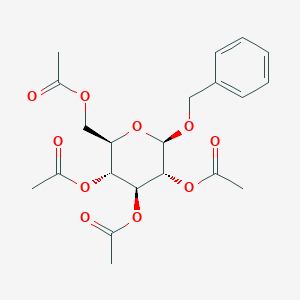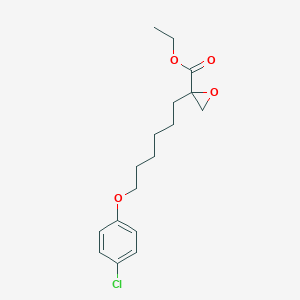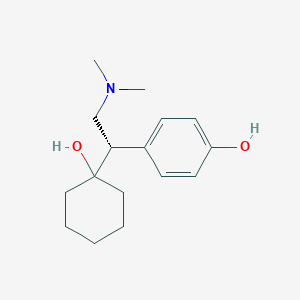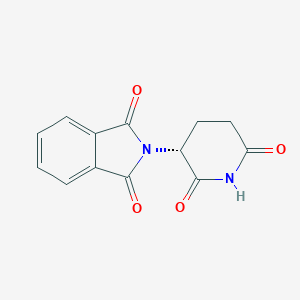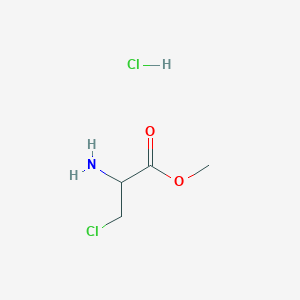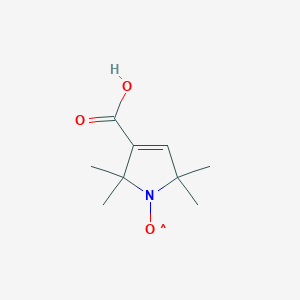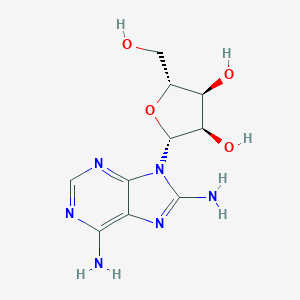
8-Aminoadenosine
Overview
Description
8-Aminoadenosine is a ribosyl nucleoside analog known for its significant biological activities. It is a modified form of adenosine where an amino group replaces the hydrogen atom at the eighth position of the adenine ring. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, by inhibiting key signaling pathways involved in cell growth and survival .
Mechanism of Action
Target of Action
8-Aminoadenosine (8-NH2-Ado) is a RNA-directed nucleoside analogue . Its primary targets are the Akt/mTOR signaling pathway and the process of mRNA synthesis . Akt/mTOR is a key pathway in cell survival and proliferation, while mRNA synthesis is crucial for protein production within the cell .
Mode of Action
This compound interacts with its targets by reducing cellular ATP levels and inhibiting mRNA synthesis . It blocks the Akt/mTOR signaling pathway, leading to the induction of autophagy and apoptosis in a p53-independent manner . This means that it can induce cell death even in cells where the p53 tumor suppressor gene is inactive or mutated .
Biochemical Pathways
The compound affects multiple biochemical pathways. By blocking the Akt/mTOR signaling pathway, it impacts multiple growth and survival pathways . It also inhibits the process of mRNA synthesis, which disrupts protein production within the cell .
Pharmacokinetics
This suggests that cellular uptake and metabolic conversion are key factors influencing its bioavailability and efficacy .
Result of Action
The action of this compound results in significant cellular changes. It induces autophagy, a process where the cell degrades its own components, and apoptosis, a form of programmed cell death . These effects contribute to its antitumor activity .
Biochemical Analysis
Biochemical Properties
8-Aminoadenosine is known to reduce cellular ATP levels and inhibit mRNA synthesis . It interacts with various enzymes and proteins, including Akt and mTOR, blocking their signaling pathways . The nature of these interactions involves the reduction of ATP levels and the inhibition of mRNA synthesis, which subsequently affects the functioning of these proteins .
Cellular Effects
This compound has significant effects on various types of cells. It has been found to induce autophagy and apoptosis in a p53-independent manner . This means that this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It binds with biomolecules like Akt and mTOR, blocking their signaling pathways . This leads to changes in gene expression, enzyme inhibition or activation, and a reduction in ATP levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the accumulation of this compound triphosphate (8-NH2-ATP) and the loss of endogenous ATP occur over time . This indicates the stability of this compound and its long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the ATP metabolic pathway . It interacts with enzymes involved in this pathway, reducing ATP levels and inhibiting mRNA synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Aminoadenosine can be synthesized through the reaction of 8-azido-2’-deoxyadenosine with aqueous ammonia or primary and secondary amines. This reaction converts the azido group to an amino group, yielding 8-amino-2’-deoxyadenosine in excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including nucleophilic substitution reactions and purification processes such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent nucleoside.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Adenosine.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
8-Aminoadenosine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting cellular ATP levels and mRNA synthesis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in multiple myeloma and mantle cell lymphoma. .
Industry: Utilized in the development of novel therapeutic agents and as a research tool in biochemical studies
Comparison with Similar Compounds
8-Chloro-adenosine: Similar in structure but less effective in inducing cell death compared to 8-Aminoadenosine.
8-Aminoguanosine: Another nucleoside analog with similar biological activities.
8-Azaguanine: Known for its antitumor properties
Uniqueness: this compound is unique due to its higher efficacy in causing cell death at lower concentrations compared to similar compounds like 8-Chloro-adenosine. Its ability to inhibit multiple signaling pathways and induce apoptosis and autophagy makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWFQILDUEEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935889 | |
| Record name | 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15830-57-6, 15830-62-3, 3868-33-5 | |
| Record name | NSC112435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC111701 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Aminoadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the provided abstracts don't specify all spectroscopic data, here's what we know:
A: 8-aminoadenosine itself is not described as a catalyst in these studies. Instead, its mode of action revolves around its metabolic conversion and subsequent interaction with cellular enzymes and processes. [, ]
ANone: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for this compound.
A: Structural modifications to the adenosine molecule, particularly at the 8-position, significantly influence its interaction with methionyl-tRNA synthetase. [] For instance, replacing the 8-hydrogen with an amino group (as in this compound) dramatically increases its inhibitory potency compared to adenosine. [] This suggests that the 8-amino group plays a crucial role in enhancing binding affinity. Modifications at other positions, like 1, 2, and 6, tend to diminish the inhibitory effect. []
A: While specific stability data and formulation strategies aren't outlined in the provided research, the use of this compound in cell-based and in vivo models implies its stability under typical experimental conditions. [, ] Further research is needed to determine its stability profile in various environments and explore formulations that might optimize its delivery and efficacy.
ANone: The provided research focuses primarily on the mechanism of action and pre-clinical efficacy of this compound. Therefore, specific details regarding SHE regulations, comprehensive PK/PD profiling, long-term toxicity, specific drug delivery strategies, identified biomarkers, detailed analytical techniques, environmental impact assessment, in-depth solubility studies, quality control measures, immunogenicity assessment, drug-transporter and drug-metabolizing enzyme interactions, biocompatibility, comparative analyses of alternatives, recycling protocols, research infrastructure, historical context, and cross-disciplinary applications are not discussed within these abstracts.
A: While specific historical milestones aren't outlined in the abstracts, research on this compound appears to have progressed from understanding its interactions with enzymes like methionyl-tRNA synthetase [, ] to exploring its potential as an anti-cancer agent in pre-clinical models of myeloma, mantle cell lymphoma, and lung carcinoma. [, , ]
A: The research on this compound showcases clear synergies between disciplines such as biochemistry, molecular biology, and pharmacology. For example, understanding its biochemical interactions with enzymes like PAP [] provides insights into its effects on cellular processes like mRNA processing and translation, which are investigated using molecular biology techniques. [] This knowledge then translates into pre-clinical studies in cancer models, highlighting the interdisciplinary nature of this research. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)
